![molecular formula C18H21NO3 B14249984 {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone CAS No. 253681-42-4](/img/structure/B14249984.png)
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the phenylmethanone core, followed by the introduction of hydroxyl groups at the 2 and 4 positions. The amino group is then introduced via an amination reaction using pentan-3-ylamine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxybenzophenone: Similar structure but lacks the amino group.
3-Aminophenylmethanone: Contains an amino group but lacks hydroxyl groups.
4-Hydroxy-3-aminophenylmethanone: Contains both hydroxyl and amino groups but in different positions.
Uniqueness
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its combination of hydroxyl and amino groups allows for diverse chemical reactions and potential interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
253681-42-4 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
[2,4-dihydroxy-3-(pentan-3-ylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H21NO3/c1-3-13(4-2)19-16-15(20)11-10-14(18(16)22)17(21)12-8-6-5-7-9-12/h5-11,13,19-20,22H,3-4H2,1-2H3 |
Clé InChI |
OAPIPXZIHDLJLG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC1=C(C=CC(=C1O)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



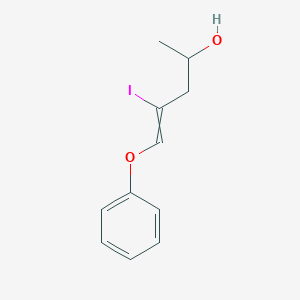
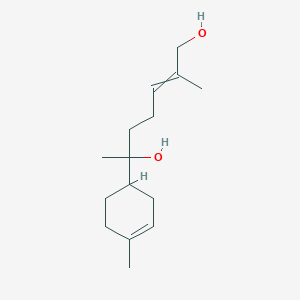
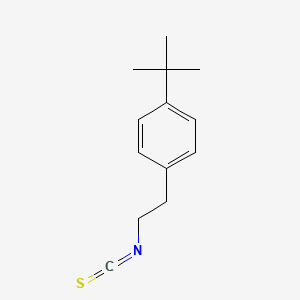
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
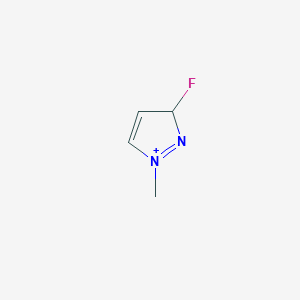
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)
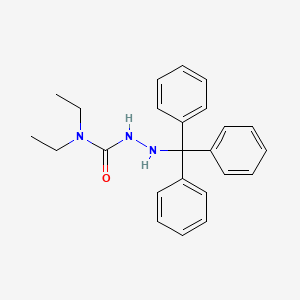
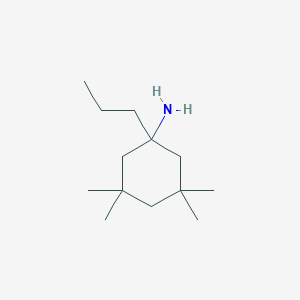
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
